1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride
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Overview
Description
“1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2260937-12-8 . It has a molecular weight of 263.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-(difluoromethyl)-6-methylpyrimidin-2-yl)cyclopentan-1-amine hydrochloride . The InChI code is 1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.72 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Crystal and Molecular Structure Analysis
Research into compounds with similar structural motifs, such as pyrimidinyl and cyclopentane derivatives, emphasizes the importance of understanding their crystal and molecular structures. For example, studies on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have revealed significant insights into their conformational differences and hydrogen-bonding interactions, which are crucial for the development of materials with specific physical properties (Odell et al., 2007). Such analyses are fundamental in the design and synthesis of new compounds with desired chemical and physical characteristics.
Synthesis of Bioactive Compounds
The synthesis of amino amides and esters based on cyclopentane derivatives highlights the ongoing research into compounds that exhibit biological activities, such as anticonvulsant properties (Arustamyan et al., 2019). These studies underscore the potential of pyrimidinyl and cyclopentane derivatives in the development of new pharmaceuticals, indicating a research pathway for the compound .
Non-Covalent Interactions and Quantum Chemical Calculations
Investigations into non-covalent interactions within similar compounds, including hydrogen bonds, van der Waals interactions, and others, are crucial for understanding the stability and reactivity of potential drug molecules (Zhang et al., 2018). Quantum chemical calculations further aid in predicting the behavior of new compounds, providing insights into their electronic structures and potential interactions with biological targets.
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins .
properties
IUPAC Name |
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3.ClH/c1-7-6-8(9(12)13)16-10(15-7)11(14)4-2-3-5-11;/h6,9H,2-5,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPGPFEKNNVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCCC2)N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride |
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